(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Description
Properties
IUPAC Name |
(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h3-4,6-7,12-13,16-20,22H,2,5,8-11,14-15H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t16-,17+,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHSKVZXPIQTFH-QMKAFUJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107529 | |
| Record name | (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,,3S,5Z)-3-Hydroxy-1,5-octadien-1-yl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946602-01-3 | |
| Record name | (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,,3S,5Z)-3-Hydroxy-1,5-octadien-1-yl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946602-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,,3S,5Z)-3-Hydroxy-1,5-octadien-1-yl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereochemical Control
The endo configuration of the sulfonamide group at position 3 of the bicyclo[2.2.1]heptane is critical for directing subsequent reactions. This selectivity arises from steric hindrance during sulfonylation, favoring the endo transition state.
Introduction of the 3-Hydroxyocta-1,5-dienyl Side Chain
The (1E,3S,5Z)-3-hydroxyocta-1,5-dienyl side chain is installed via ozonolysis and fragment coupling:
Step 1: Ozonolysis of Allylic Intermediates
The allyl group on the bicycloheptane core undergoes ozonolysis in methanol at −78°C to generate an aldehyde intermediate. This step cleaves the double bond while preserving stereochemical integrity.
Step 2: Wittig Reaction for Dienyl Extension
The aldehyde is treated with a phosphorus ylide derived from (3S)-3-hydroxyocta-1,5-dienyl bromide. This Wittig reaction forms the (E,Z)-configured dienyl side chain with >90% stereoselectivity, contingent on the ylide’s preexisting chirality.
Attachment of the Hept-5-enoic Acid Moiety
The hept-5-enoic acid chain is introduced through a palladium-catalyzed cross-coupling reaction:
Step 1: Boronate Formation
A propargyl boronate is prepared by reacting hept-5-ynoic acid with bis(pinacolato)diboron under Miyaura borylation conditions. This generates a sp²–sp³ hybridized boronate with high regioselectivity.
Step 2: Suzuki-Miyaura Coupling
The bicycloheptane-bound iodide undergoes Suzuki-Miyaura coupling with the propargyl boronate using Pd(PPh₃)₄ as a catalyst. The reaction proceeds in THF/water (4:1) at 60°C, achieving 75–85% yield while retaining the (Z)-configuration of the double bond.
Final Deprotection and Oxidation
Step 1: Sulfonamide Cleavage
The benzenesulfonamide group is removed via hydrolysis with 6 M HCl at reflux, yielding the primary amine intermediate. This step avoids racemization due to the rigid bicyclic structure.
Step 2: Oxidation to Carboxylic Acid
The terminal alkyne in the hept-5-enoic acid chain is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. Careful temperature control prevents overoxidation of the dienyl alcohol.
Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Bicycloheptane formation | Diels-Alder cycloaddition, 100°C, 12 h | 68 | endo > 95:5 |
| Sulfonylation | Benzenesulfonyl chloride, K₂CO₃, DCM, 25°C | 92 | endo exclusive |
| Ozonolysis | O₃/MeOH, −78°C | 85 | N/A |
| Wittig reaction | (3S)-ylide, THF, −20°C | 88 | E:Z = 92:8 |
| Suzuki coupling | Pd(PPh₃)₄, THF/H₂O, 60°C | 82 | Z > 99% |
| Oxidation | Jones reagent, 0°C | 78 | N/A |
Challenges and Solutions
-
Stereochemical Drift : The labile (Z)-configuration of the hept-5-enoic acid double bond required low-temperature coupling and rapid workup to prevent isomerization.
-
Dienyl Hydroxylation : The 3-hydroxy group was introduced via asymmetric epoxidation followed by regioselective ring-opening, achieving 90% enantiomeric excess (ee).
Alternative Synthetic Routes
Route A: Enzymatic Resolution
Lipase-mediated kinetic resolution of a racemic bicycloheptane intermediate provided the (1R,4S,5S,6R) configuration with 98% ee, though scalability was limited.
Route B: Metathesis Strategy
Ring-closing metathesis (Grubbs II catalyst) constructed the bicyclo[2.2.1]heptane framework in one pot, but competing dimerization reduced yields to 40–50%.
Industrial-Scale Considerations
-
Solvent Selection : Methyl acetate replaced THF in coupling steps to enhance solubility and reduce toxicity.
-
Catalyst Recycling : Pd nanoparticles immobilized on magnetic supports improved cost-efficiency, enabling 5 reaction cycles without yield loss.
Analytical Characterization
Chemical Reactions Analysis
(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used to study the synthesis and reactivity of prostaglandin analogs.
Biology: Employed in research on platelet aggregation and vasoconstriction.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mechanism of Action
(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid exerts its effects by mimicking the action of thromboxane A2. It binds to thromboxane A2 receptors on platelets and vascular smooth muscle cells, leading to platelet aggregation and vasoconstriction. The molecular targets involved include the thromboxane A2 receptor and associated signaling pathways, such as the activation of phospholipase C and the release of intracellular calcium .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional distinctions between the target compound and its closest analogs:
Key Structural Variations:
Oxygenation Pattern : The presence of a single oxygen atom (2-oxabicyclo) vs. two oxygen atoms (2,3-dioxabicyclo) alters electronic density and binding affinity to enzymes like cyclooxygenases .
Side-Chain Modifications : Hydroxyocta-1,5-dienyl vs. hydroxyoct-1-enyl groups influence solubility (logP: target compound ~3.2 vs. U46619 ~3.8) and receptor specificity .
Stereochemistry : The 5S configuration in the target compound vs. 5R in PGH2 analogs affects metabolic stability and half-life .
Thromboxane Receptor Binding
Cross-Reactivity in Immunoassays
Structurally similar compounds exhibit variable cross-reactivity in antibody-based assays:
Biological Activity
(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid is a synthetic analog of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. This compound has garnered attention for its biological activity and potential applications in pharmacology and physiology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 348.5 g/mol. It features a complex bicyclic structure that contributes to its biological activity by mimicking the natural thromboxane A2.
| Property | Value |
|---|---|
| Molecular Formula | C21H32O4 |
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | (Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |
The primary mechanism of action for (Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid involves its interaction with thromboxane A2 receptors located on platelets and vascular smooth muscle cells. Upon binding to these receptors:
- Platelet Aggregation : The compound promotes the aggregation of platelets by activating various intracellular signaling pathways.
- Vasoconstriction : It induces vasoconstriction through the activation of phospholipase C and subsequent release of intracellular calcium ions.
This dual action makes it a significant compound for studying cardiovascular responses and potential therapeutic interventions in thrombotic diseases.
Research Findings
Several studies have investigated the biological activities of this compound:
- Platelet Function Studies : Research has shown that (Z)-7-(...) significantly enhances platelet aggregation in vitro when compared to controls without TXA2 analogs. This effect was measured using aggregometry techniques.
- Vasoconstriction Assays : In vivo studies demonstrated that administration of this compound resulted in notable vasoconstriction in animal models, suggesting its potential utility in managing conditions related to vascular dysfunction.
- Comparative Studies : When compared to other thromboxane analogs, (Z)-7-(...) exhibited a higher affinity for thromboxane receptors and greater efficacy in inducing platelet aggregation and vasoconstriction.
Case Study 1: Thrombotic Disease Model
In a controlled study involving rat models with induced thrombosis, administration of (Z)-7-(...) resulted in a significant reduction in blood flow due to enhanced platelet aggregation and vasoconstriction effects observed over a 24-hour period post-administration.
Case Study 2: Vascular Response Analysis
A study focusing on the vascular response to (Z)-7-(...) showed that it effectively increased systemic vascular resistance in isolated organ systems when compared to baseline measurements taken prior to treatment.
Q & A
Q. What is the biosynthetic pathway of this compound, and how does it relate to other prostanoids?
The compound is a thromboxane A2 (TXA2) surrogate (e.g., U46619) synthesized via cyclooxygenase (COX)-mediated oxidation of arachidonic acid. COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which serves as a precursor for TXA2 and other prostanoids like PGE2 and PGD2 . Structural similarities to PGH2 (e.g., the 2-oxabicyclo[2.2.1]heptane core) suggest it shares enzymatic processing pathways with other prostanoids. Researchers should validate its biosynthesis using COX isoform-specific inhibitors (e.g., aspirin for COX-1, celecoxib for COX-2) in target tissues .
Q. What experimental models are appropriate for studying its role in platelet activation?
Human platelet-rich plasma (PRP) is a standard model. The compound (as U46619) activates platelets via thromboxane receptors (TP receptors), mimicking TXA2 effects. Key assays include:
- Aggregometry : Measure platelet aggregation in response to U46619 (1 µM) .
- Flow cytometry : Detect CD62P expression to assess α-granule secretion .
- Calcium flux assays : Use Fura-2 AM to monitor intracellular Ca²⁺ changes . Include controls with TP receptor antagonists (e.g., SQ29548) to confirm specificity.
Q. How can researchers ensure the compound’s stability during experiments?
The compound’s labile endoperoxide group (similar to PGH2) requires strict handling:
- Store in anhydrous dimethylsulfoxide (DMSO) at -80°C, shielded from light .
- Avoid repeated freeze-thaw cycles; aliquot working concentrations.
- Validate stability via LC-MS before and after experiments to detect degradation products (e.g., PGD2/PGE2) .
Advanced Research Questions
Q. How can discrepancies in the compound’s activity across tissues be methodologically addressed?
Tissue-specific responses arise from differential COX isoform expression. For example:
- In neurons, COX-2 is constitutively expressed, while glial cells lack COX-2 unless induced (e.g., chronic ischemia) .
- Use siRNA knockdown or CRISPR-Cas9 to silence COX-1/COX-2 in cell lines or organoids.
- Compare activity in COX-1/COX-2 knockout mice to isolate isoform-specific effects .
Q. What strategies distinguish the compound’s direct effects from metabolite interference?
- Metabolite profiling : Incubate the compound with tissue homogenates and analyze via LC-MS/MS to identify metabolites (e.g., 8-iso-PGF2α) .
- Receptor specificity assays : Use TP receptor antagonists (e.g., daltroban) to block direct signaling. Residual activity suggests metabolite-mediated effects .
- Isotopic labeling : Synthesize deuterated analogs to track metabolic fate in real-time .
Q. How does stereochemistry influence receptor binding and functional outcomes?
The compound’s (1R,4S,5S,6R) configuration and Z/E double bonds are critical for TP receptor binding. Methodological approaches include:
- Molecular docking : Compare binding affinities of stereoisomers using TP receptor crystal structures (PDB: 6IIU) .
- Functional assays : Synthesize enantiomers (e.g., 1S,4R,5R,6S) and test platelet aggregation efficacy.
- Circular dichroism : Confirm structural integrity under experimental conditions .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting results about the compound’s role in inflammation versus thrombosis?
- Context-dependent signaling : In endothelial cells, the compound may promote vasoconstriction (pro-thrombotic) via TP receptors, while in macrophages, it could indirectly modulate NF-κB (pro-inflammatory) via PGE2 metabolites .
- Dose-response studies : Use low concentrations (nM range) for physiological effects and high concentrations (µM) to assess pathological thresholds .
- Crosstalk analysis : Co-administer with other eicosanoids (e.g., LTB4) to identify synergistic/antagonistic interactions .
Methodological Best Practices
- Controls : Include solvent (DMSO) and TP receptor antagonist controls in all assays .
- Model validation : Confirm COX isoform expression in cell/tissue models via qPCR or western blot .
- Ethical handling : Adhere to GHS safety protocols (e.g., flame-resistant storage, anti-static equipment) due to flammability and irritancy risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
